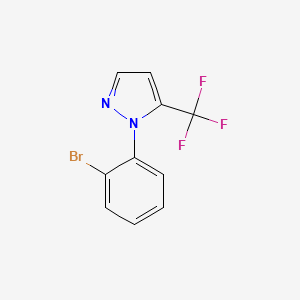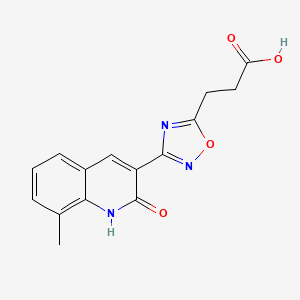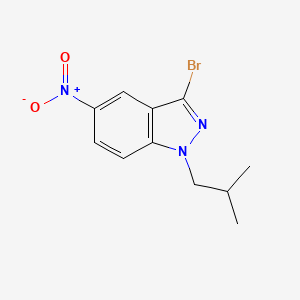![molecular formula C26H29BrN2O6 B11833919 1H-Benzimidazole-7-carboxylic acid, 1-[(4-bromophenyl)methyl]-2-ethoxy-, 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester CAS No. 854538-86-6](/img/structure/B11833919.png)
1H-Benzimidazole-7-carboxylic acid, 1-[(4-bromophenyl)methyl]-2-ethoxy-, 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole-7-carboxylic acid, 1-[(4-bromophenyl)methyl]-2-ethoxy-, 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester: is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-7-carboxylic acid, 1-[(4-bromophenyl)methyl]-2-ethoxy-, 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester typically involves multi-step organic reactions. The process begins with the formation of the benzimidazole core, followed by the introduction of various substituents at specific positions on the ring. Common reagents used in these reactions include bromobenzyl bromide, ethyl chloroformate, and cyclohexanol. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Benzimidazole-7-carboxylic acid, 1-[(4-bromophenyl)methyl]-2-ethoxy-, 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, benzimidazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents. The presence of the bromophenyl and ethoxy groups enhances the compound’s biological activity.
Medicine: Medicinally, benzimidazole derivatives are explored for their potential as anticancer, antiviral, and anti-inflammatory agents. The specific compound may exhibit unique pharmacological properties due to its distinct substituents.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole-7-carboxylic acid, 1-[(4-bromophenyl)methyl]-2-ethoxy-, 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The bromophenyl group may enhance binding affinity, while the ethoxy and cyclohexyloxycarbonyl groups can modulate the compound’s solubility and bioavailability. These interactions can lead to various biological effects, such as enzyme inhibition or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
1H-Benzimidazole-2-carboxylic acid: Another benzimidazole derivative with different substituents, used in similar applications.
1H-Benzimidazole-5-carboxylic acid: Known for its antimicrobial properties.
1H-Benzimidazole-7-carboxylic acid, 1-[(2’-cyano[1,1’-biphenyl]-4-yl)methyl]-2-methyl-, ethyl ester: A structurally related compound with distinct biological activities.
Uniqueness: The uniqueness of 1H-Benzimidazole-7-carboxylic acid, 1-[(4-bromophenyl)methyl]-2-ethoxy-, 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester lies in its specific substituents, which confer unique chemical and biological properties. The combination of the bromophenyl, ethoxy, and cyclohexyloxycarbonyl groups distinguishes it from other benzimidazole derivatives, potentially leading to novel applications and enhanced activity in various fields.
Propriétés
Numéro CAS |
854538-86-6 |
|---|---|
Formule moléculaire |
C26H29BrN2O6 |
Poids moléculaire |
545.4 g/mol |
Nom IUPAC |
1-cyclohexyloxycarbonyloxyethyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate |
InChI |
InChI=1S/C26H29BrN2O6/c1-3-32-25-28-22-11-7-10-21(23(22)29(25)16-18-12-14-19(27)15-13-18)24(30)33-17(2)34-26(31)35-20-8-5-4-6-9-20/h7,10-15,17,20H,3-6,8-9,16H2,1-2H3 |
Clé InChI |
BXPOFCSMQARIKO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)Br)C(=O)OC(C)OC(=O)OC4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4,4'-Bi-2H-1-benzopyran]-2,2'-dione](/img/structure/B11833842.png)

![7-Bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11833855.png)
![5-(Naphthalen-1-yl)[1,1'-biphenyl]-3-amine](/img/structure/B11833864.png)










